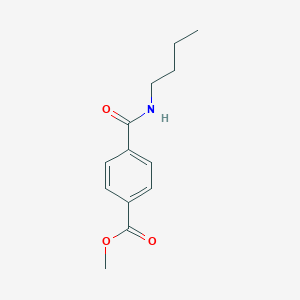

Methyl 4-(butylcarbamoyl)benzoate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing Methyl 4-(butylcarbamoyl)benzoate involves the Ritter reaction. In this process, Methyl 4-cyanobenzoate is reacted with tert-butyl acetate in the presence of acetic acid and concentrated sulfuric acid . The reaction is carried out in a three-necked round-bottomed flask equipped with an overhead mechanical stirrer, nitrogen inlet, and temperature probe. The reaction mixture is stirred at a rate of 300 to 350 rpm and maintained at a temperature below 30°C .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for scalability and efficiency, ensuring high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-(butylcarbamoyl)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Methyl 4-(butylcarbamoyl)benzoate has diverse applications in scientific research:

Wirkmechanismus

Methyl 4-(butylcarbamoyl)benzoate can be compared with other benzoic acid esters, such as Methyl 4-(tert-butylcarbamoyl)benzoate . While both compounds share similar structural features, their reactivity and applications may differ due to variations in their substituent groups . The unique properties of this compound, such as its specific reactivity and stability, make it suitable for particular applications in research and industry .

Vergleich Mit ähnlichen Verbindungen

- Methyl 4-(tert-butylcarbamoyl)benzoate

- Ethyl 4-(butylcarbamoyl)benzoate

- Propyl 4-(butylcarbamoyl)benzoate

Biologische Aktivität

Methyl 4-(butylcarbamoyl)benzoate is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound, with the molecular formula , features a butylcarbamoyl group attached to a benzoate moiety. This structure contributes to its unique chemical reactivity and biological interactions.

- Molecular Weight : 235.28 g/mol

- Solubility : Moderately soluble in water; miscible with organic solvents like ethanol.

Synthesis

The synthesis of this compound typically involves the reaction of p-butylbenzoic acid with methyl chloroformate in the presence of a base. The general reaction can be summarized as follows:

This method ensures high yields and purity, making it suitable for various applications in organic synthesis.

Antimicrobial Properties

Research has shown that this compound exhibits moderate antimicrobial activity against several bacterial strains. A study evaluated its efficacy against Gram-positive bacteria, revealing significant inhibition at specific concentrations. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Enterococcus faecium | 125 |

| Bacillus subtilis | 50 |

These findings suggest that this compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A related compound in this chemical family demonstrated COX-2 inhibitory activity with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The following table summarizes the IC50 values of various compounds in this series:

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Indomethacin | 6.71 |

| Other derivatives | Varies |

The potential for these compounds to modulate inflammatory pathways indicates their usefulness in therapeutic applications.

Case Studies

- Antimicrobial Efficacy : A study published in MDPI highlighted the moderate activity of methyl derivatives against Gram-positive strains, suggesting their potential use in treating infections caused by resistant bacteria .

- Inhibition of COX-2 : Another research effort focused on the anti-inflammatory properties of related compounds, demonstrating their ability to inhibit COX-2 enzyme activity effectively, which is crucial in managing pain and inflammation .

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Preliminary studies indicate that the compound exhibits low toxicity towards aquatic organisms like Daphnia magna, suggesting a favorable environmental safety profile .

Eigenschaften

IUPAC Name |

methyl 4-(butylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-4-9-14-12(15)10-5-7-11(8-6-10)13(16)17-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOAFYYWYCMMTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589376 | |

| Record name | Methyl 4-(butylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100610-03-5 | |

| Record name | Methyl 4-(butylcarbamoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.